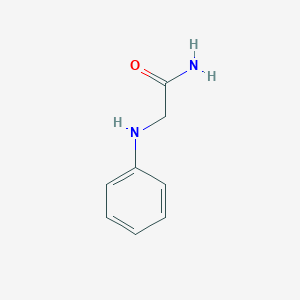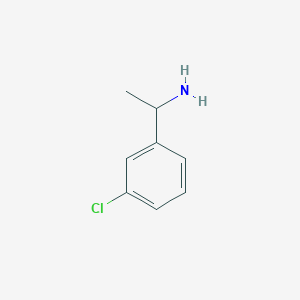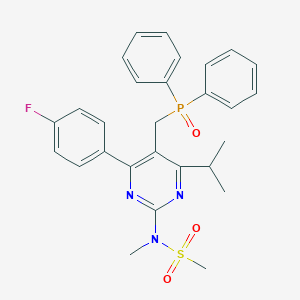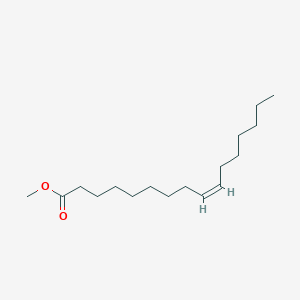
Palmitoleato de metilo
Descripción general
Descripción
El palmitoleato de metilo es un éster metílico del ácido palmitoleico, un ácido graso monoinsaturado. Se caracteriza por la presencia de un solo doble enlace cis en su estructura, lo que lo convierte en un compuesto valioso en el estudio de la química y el metabolismo de los lípidos. La fórmula molecular del this compound es CH₃(CH₂)₅CH=CH(CH₂)₇COOCH₃, y tiene un peso molecular de 268,43 g/mol .
Aplicaciones Científicas De Investigación
El palmitoleato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como estándar en cromatografía de gases para el análisis de ésteres metílicos de ácidos grasos.
Biología: Los estudios sobre el metabolismo de los lípidos y el papel de las grasas monoinsaturadas en los procesos celulares a menudo utilizan this compound.
Medicina: La investigación sobre los efectos antiinflamatorios y metabólicos del ácido palmitoleico incluye el uso de su éster metílico.
Industria: Se utiliza en la producción de biodiesel y como lubricante en diversas aplicaciones industriales
Mecanismo De Acción
El palmitoleato de metilo ejerce sus efectos principalmente a través de su papel en el metabolismo de los lípidos. Se incorpora a las membranas celulares, influyendo en su fluidez y función. El compuesto también interactúa con diversos objetivos moleculares, incluidas las enzimas involucradas en el metabolismo de los ácidos grasos. Se ha demostrado que modula la actividad de las desaturasas y elongasas, enzimas que desempeñan funciones clave en la síntesis de ácidos grasos insaturados .
Compuestos similares:
Oleato de metilo: Otro éster metílico de ácido graso monoinsaturado, pero con una cadena de carbono más larga.
Linoleato de metilo: Un éster metílico de ácido graso poliinsaturado con dos dobles enlaces.
Estearato de metilo: Un éster metílico de ácido graso saturado sin dobles enlaces.
Singularidad: El this compound es único debido a su longitud de cadena específica y la presencia de un solo doble enlace cis. Esta estructura confiere propiedades físicas distintas, como un punto de fusión más bajo y una mayor fluidez en comparación con los ésteres saturados como el estearato de metilo. Su actividad biológica, particularmente su papel en la modulación del metabolismo de los lípidos, también lo distingue de otros ésteres metílicos de ácidos grasos .
Análisis Bioquímico
Biochemical Properties
Methyl palmitoleate plays a significant role in various biochemical reactions. It is known to decrease proinflammatory cytokine expression in cultured macrophages . It also has a cell-protective effect and promotes growth
Cellular Effects
Methyl palmitoleate has been found to influence various types of cells and cellular processes. It has been shown to decrease insulin resistance in peripheral tissues . In addition, it has been found to have a suppressive effect on lymphocyte proliferation, characterized by a decrease in Th1 and Th17 response .
Molecular Mechanism
The molecular mechanism of action of Methyl palmitoleate is complex and multifaceted. It is known to alter the membrane affinity of the substrate protein, changing its subcellular localization, stability, and protein-protein interactions . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being researched.
Temporal Effects in Laboratory Settings
The effects of Methyl palmitoleate over time in laboratory settings are not fully understood. It is known that palmitoleate and oleate can attenuate or even abolish the killing effects of gentamicin on E. coli .
Metabolic Pathways
Methyl palmitoleate is involved in various metabolic pathways. It is known to decrease most metabolites involved in carbohydrate and amino acid metabolism, and accumulation of building blocks for nucleotide synthesis in gentamicin-resistant E. coli .
Transport and Distribution
The transport and distribution of Methyl palmitoleate within cells and tissues are complex processes that are still being researched. It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Subcellular Localization
It is known that the attachment of palmitoyl groups alters the membrane affinity of the substrate protein, changing its subcellular localization .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El palmitoleato de metilo se puede sintetizar mediante la esterificación del ácido palmitoleico con metanol. Esta reacción típicamente requiere un catalizador ácido como ácido sulfúrico o trifluoruro de boro. La reacción se lleva a cabo en condiciones de reflujo para asegurar la conversión completa del ácido a su éster metílico .
Métodos de producción industrial: En entornos industriales, el this compound a menudo se produce a partir de fuentes naturales como el aceite de macadamia, que es rico en ácido palmitoleico. El aceite se somete a transesterificación con metanol en presencia de un catalizador para producir this compound. Este proceso es eficiente y escalable, lo que lo hace adecuado para la producción a gran escala .
Análisis De Reacciones Químicas
Tipos de reacciones: El palmitoleato de metilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar epóxidos o derivados hidroxilados.
Reducción: El doble enlace se puede reducir para producir palmitato de metilo.
Sustitución: El grupo éster puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como permanganato de potasio o tetróxido de osmio.
Reducción: Por lo general, se emplea gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Los nucleófilos como aminas o alcoholes pueden reaccionar con el grupo éster en condiciones básicas.
Principales productos:
Oxidación: Epóxidos, dioles.
Reducción: Palmitato de metilo.
Sustitución: Amidas, ésteres
Comparación Con Compuestos Similares
Methyl oleate: Another monounsaturated fatty acid methyl ester, but with a longer carbon chain.
Methyl linoleate: A polyunsaturated fatty acid methyl ester with two double bonds.
Methyl stearate: A saturated fatty acid methyl ester with no double bonds.
Uniqueness: Methyl palmitoleate is unique due to its specific chain length and the presence of a single cis double bond. This structure imparts distinct physical properties, such as a lower melting point and increased fluidity compared to saturated esters like methyl stearate. Its biological activity, particularly its role in modulating lipid metabolism, also sets it apart from other fatty acid methyl esters .
Propiedades
IUPAC Name |
methyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h8-9H,3-7,10-16H2,1-2H3/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFGRAGOVZCUFB-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897351 | |
| Record name | Methyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-25-8 | |
| Record name | Methyl palmitoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00897351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.004 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35695QDB9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Methyl palmitoleate (MPO) acts as a pheromone in the tsetse fly Glossina morsitans, eliciting a behavioral response primarily in males. [] It is detected by a subpopulation of olfactory neurons in the antennae, which exhibit increased firing rates upon MPO exposure. [] This neuronal activation triggers attraction and arrestment behaviors in males, facilitating mating. [] Interestingly, MPO also acts as an aphrodisiac, prompting male G. morsitans to mount females of another species, Glossina fuscipes, when perfumed with the compound. []
ANone: In the food spoilage bacteria Acinetobacter johnsonii XY27, methyl palmitoleate levels increase significantly under cold stress (4°C compared to 30°C). [] This change in membrane fatty acid composition is thought to be a crucial adaptation mechanism, maintaining membrane fluidity and function at low temperatures. [] This adaptation allows A. johnsonii to survive and proliferate in cold environments, contributing to its role in food spoilage.
ANone: Methyl palmitoleate has the molecular formula C17H32O2 and a molecular weight of 268.44 g/mol.
ANone: Methyl palmitoleate can be identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). [, , , , , ] GC separates the compound based on volatility, while MS provides a fragmentation pattern unique to methyl palmitoleate for identification. [, , , , , ] Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the position of the double bond and the methyl ester group. [, ]
ANone: The cis configuration of the double bond in methyl palmitoleate introduces a kink in the fatty acid chain, influencing its physical properties, such as melting point and fluidity. [, ] This structural feature is particularly important in biological systems, where it contributes to the fluidity and permeability of cell membranes.
ANone: Methyl palmitoleate exhibits emollient and moisturizing properties, making it a potential ingredient in cosmetic formulations. [] Additionally, its presence in certain food oils contributes to their nutritional and sensory characteristics. []
ANone: Methyl palmitoleate, as a fatty acid methyl ester, does not typically exhibit inherent catalytic activity. [] Its role in chemical reactions is primarily as a reactant or a product.
ANone: Yes, computational techniques like molecular docking can assess the interaction of methyl palmitoleate with biological targets, such as enzymes or receptors. [] This approach can predict binding affinities and provide insights into potential biological activities. []
ANone: Modifying the length or saturation of the fatty acid chain, altering the position of the double bond, or changing the ester group can significantly impact the biological activity of methyl palmitoleate. [, ] For instance, chain length and degree of unsaturation influence its interaction with cell membranes and subsequent downstream effects. [, ]
ANone: The stability of methyl palmitoleate can be enhanced by incorporating antioxidants to prevent oxidation. [] Encapsulation techniques, such as liposomes or microemulsions, can protect the compound from degradation and improve its delivery. []
ANone: Resistance to methyl palmitoleate, as a single compound, has not been extensively studied. []
ANone: Research on biomarkers specific to methyl palmitoleate activity is currently limited. []
ANone: Gas Chromatography (GC) coupled with various detectors, such as Flame Ionization Detector (FID) or Mass Spectrometry (MS), is widely used for quantifying methyl palmitoleate in various matrices. []
ANone: Method validation for methyl palmitoleate quantification typically involves assessing parameters such as linearity, accuracy, precision, specificity, limit of detection, limit of quantification, and robustness. [] These parameters ensure the reliability and accuracy of the analytical data.
ANone: Strict quality control measures are crucial throughout the production and storage of methyl palmitoleate to ensure its purity and stability. [] This includes monitoring raw materials, controlling reaction conditions, implementing good manufacturing practices, and performing regular quality checks. []
ANone: Research specifically addressing the immunogenicity of methyl palmitoleate is currently scarce. []
ANone: Limited information is available on the interaction of methyl palmitoleate with drug transporters. []
ANone: The potential of methyl palmitoleate to induce or inhibit drug-metabolizing enzymes is not well-characterized. []
ANone: Yes, methyl palmitoleate is considered biodegradable, as it can be broken down by microorganisms in the environment. [] This property is advantageous for its use in various applications, minimizing environmental persistence.
ANone: Depending on the application, other fatty acid methyl esters, like methyl oleate or methyl palmitate, may serve as potential alternatives to methyl palmitoleate. [] The choice of substitute depends on factors such as cost, availability, and desired physicochemical properties.
ANone: Waste containing methyl palmitoleate should be managed according to local regulations. [] Depending on the concentration and matrix, options include recycling, incineration, or disposal in designated hazardous waste facilities.
ANone: Essential resources include analytical instruments such as GC-MS and NMR for characterization and quantification, cell culture facilities for in vitro studies, and animal models for in vivo investigations. [] Access to databases and scientific literature is crucial for staying updated on the latest research findings.
ANone: Early research on methyl palmitoleate focused on its isolation and structural characterization from natural sources. [] Subsequent studies explored its role in lipid metabolism, biological activity, and potential applications in various fields. Recent advancements in analytical techniques and increased interest in its therapeutic potential have led to a resurgence in methyl palmitoleate research.
ANone: Research on methyl palmitoleate spans multiple disciplines, including chemistry, biology, medicine, and environmental science. [] For example, understanding its role in insect pheromone signaling can contribute to developing novel pest control strategies. [] Its potential as a bioactive compound with antioxidant and anti-inflammatory properties has garnered interest in the pharmaceutical and nutraceutical industries. [] Moreover, investigating its biodegradability and environmental fate is essential for assessing its sustainability. [] Continued interdisciplinary collaborations are crucial for unraveling the full potential of methyl palmitoleate and translating research findings into practical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


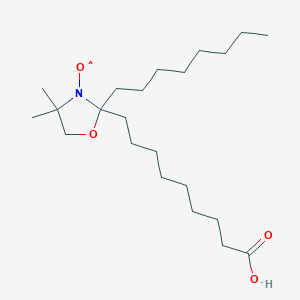
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B130002.png)
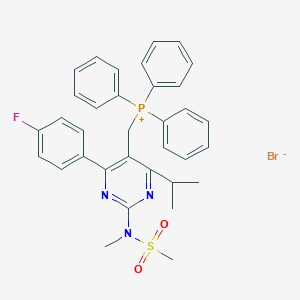
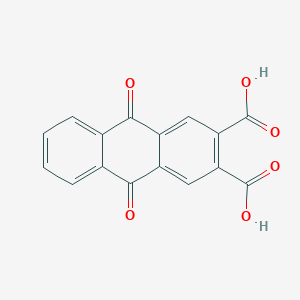
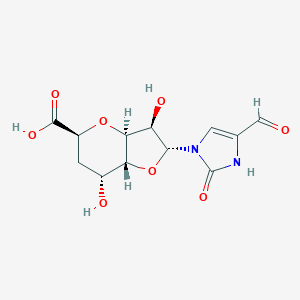
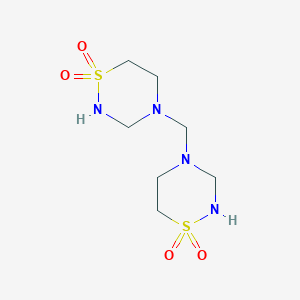
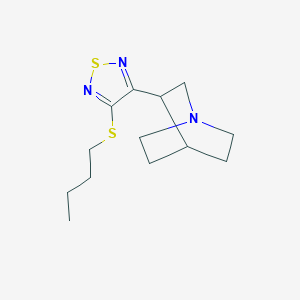
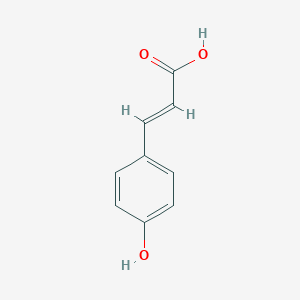
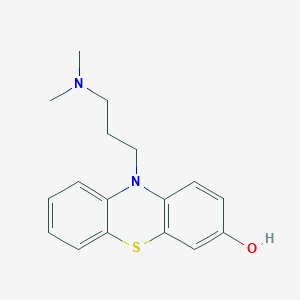
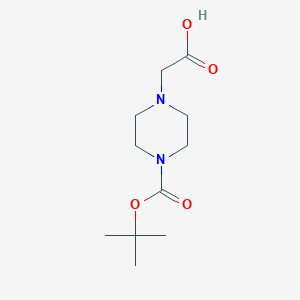
![N-[4-[beta-(5-Methylpyrazine-2-carboxaMido)ethyl]phenylsulfonyl]Methylurethane](/img/structure/B130023.png)
